Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate
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Overview
Description
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is a compound that combines the properties of potassium, ethyl 4-formylbenzoate, and tritetrafluoroborate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with ethanol in the presence of an acid catalyst . Potassium tritetrafluoroborate can be synthesized through the reaction of potassium fluoride with boron trifluoride . The combination of these compounds to form potassium;ethyl 4-formylbenzoate;tritetrafluoroborate involves careful control of reaction conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of ethyl 4-formylbenzoate involves large-scale esterification processes, often using continuous flow reactors to optimize yield and efficiency . Potassium tritetrafluoroborate is produced in industrial settings through the reaction of potassium fluoride with boron trifluoride under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The formyl group in ethyl 4-formylbenzoate can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-carboxybenzoic acid.
Reduction: 4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;ethyl 4-formylbenzoate;tritetrafluoroborate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tritetrafluoroborate group can act as a stabilizing agent in various chemical reactions . The potassium ion plays a role in maintaining the overall charge balance and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formylbenzoate: Similar in structure but lacks the tritetrafluoroborate group.
Potassium trifluoroborate: Similar in containing the trifluoroborate group but lacks the ethyl 4-formylbenzoate moiety.
Uniqueness
Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the formyl and tritetrafluoroborate groups provides enhanced reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C10H10B3F12KO3-2 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
potassium;ethyl 4-formylbenzoate;tritetrafluoroborate |
InChI |
InChI=1S/C10H10O3.3BF4.K/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;3*2-1(3,4)5;/h3-7H,2H2,1H3;;;;/q;3*-1;+1 |
InChI Key |
LMCVOTGPBHOPKH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCOC(=O)C1=CC=C(C=C1)C=O.[K+] |
Origin of Product |
United States |
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